Cas no 275371-94-3 (Taspoglutide)

Taspoglutide 化学的及び物理的性質
名前と識別子
-
- Taspoglutide
- Taspoglutide Acetate
- BIM51077
- ITM 077
- R 1583
- UNII-2PHK27IP3B
- BIM 51077
- RO 5073031
- F85503
- ITM077; R1583; BIM51077
- 275371-94-3
- SCHEMBL2899791
- DB14027
- Taspoglutide trifluoroacetate salt
- DA-67943
-
- インチ: InChI=1S/C152H232N40O45/c1-20-78(10)119(145(233)168-81(13)125(213)174-105(63-87-66-162-92-39-28-27-38-90(87)92)134(222)176-101(59-75(4)5)135(223)187-117(76(6)7)143(231)173-95(41-30-32-56-154)142(230)192-152(18,19)148(236)184-93(122(157)210)42-33-57-161-150(158)159)189-136(224)103(60-84-34-23-21-24-35-84)177-131(219)99(50-54-115(206)207)172-130(218)94(40-29-31-55-153)170-124(212)80(12)166-123(211)79(11)167-129(217)98(47-51-110(156)199)169-111(200)68-163-127(215)96(48-52-113(202)203)171-132(220)100(58-74(2)3)175-133(221)102(62-86-43-45-89(198)46-44-86)178-139(227)107(70-193)181-141(229)109(72-195)182-144(232)118(77(8)9)188-138(226)106(65-116(208)209)179-140(228)108(71-194)183-147(235)121(83(15)197)190-137(225)104(61-85-36-25-22-26-37-85)180-146(234)120(82(14)196)186-112(201)69-164-128(216)97(49-53-114(204)205)185-149(237)151(16,17)191-126(214)91(155)64-88-67-160-73-165-88/h21-28,34-39,43-46,66-67,73-83,91,93-109,117-121,162,193-198H,20,29-33,40-42,47-65,68-72,153-155H2,1-19H3,(H2,156,199)(H2,157,210)(H,160,165)(H,163,215)(H,164,216)(H,166,211)(H,167,217)(H,168,233)(H,169,200)(H,170,212)(H,171,220)(H,172,218)(H,173,231)(H,174,213)(H,175,221)(H,176,222)(H,177,219)(H,178,227)(H,179,228)(H,180,234)(H,181,229)(H,182,232)(H,183,235)(H,184,236)(H,185,237)(H,186,201)(H,187,223)(H,188,226)(H,189,224)(H,190,225)(H,191,214)(H,192,230)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-,119-,120-,121-/m0/s1
- InChIKey: WRGVLTAWMNZWGT-VQSPYGJZSA-N
- ほほえんだ: [H-{Aib}-EGTFTSDVSSYLEGQAAKEFIAWLVK-{Aib}-R-NH2]
計算された属性
- せいみつぶんしりょう: 3338.71288g/mol
- ひょうめんでんか: 0
- XLogP3: -13.4
- 水素結合ドナー数: 49
- 水素結合受容体数: 50
- 回転可能化学結合数: 109
- どういたいしつりょう: 3337.709525g/mol
- 単一同位体質量: 3337.709525g/mol
- 水素結合トポロジー分子極性表面積: 1390Ų
- 重原子数: 237
- 複雑さ: 7810
- 同位体原子数: 0
- 原子立体中心数の決定: 29
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1000
じっけんとくせい
- 密度みつど: 1.46
- PSA: 1385.09000
- LogP: 3.19740
Taspoglutide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46962-25mg |
Taspoglutide (ITM077) |
275371-94-3 | 98% | 25mg |
¥8915.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56980-10mg |
Taspoglutide |
275371-94-3 | 98% | 10mg |
¥4998.0 | 2023-09-06 | |
ChemScence | CS-6174-5mg |
Taspoglutide |
275371-94-3 | 98.21% | 5mg |
$396.0 | 2022-04-27 | |
ChemScence | CS-6174-25mg |
Taspoglutide |
275371-94-3 | 98.21% | 25mg |
$1200.0 | 2022-04-27 | |
MedChemExpress | HY-P0165-25mg |
Taspoglutide |
275371-94-3 | 99.51% | 25mg |
¥3500 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46962-5mg |
Taspoglutide (ITM077) |
275371-94-3 | 98% | 5mg |
¥2941.00 | 2023-09-08 | |
TargetMol Chemicals | T13091-25 mg |
Taspoglutide |
275371-94-3 | 98% | 25mg |
¥ 8,967 | 2023-07-10 | |
ChemScence | CS-6174-1mg |
Taspoglutide |
275371-94-3 | 98.21% | 1mg |
$132.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T56980-25mg |
Taspoglutide |
275371-94-3 | 98% | 25mg |
¥9998.0 | 2023-09-06 | |
DC Chemicals | DC22528-25mg |
Taspoglutide |
275371-94-3 | >98% | 25mg |
$550.0 | 2023-09-15 |
Taspoglutide 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
9. Book reviews
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Taspoglutideに関する追加情報
Introduction to Taspoglutide (CAS No: 275371-94-3) in Modern Medicinal Chemistry
Taspoglutide, a synthetic peptide analog, is a significant compound in the realm of pharmaceutical chemistry, with the chemical name derived from its unique molecular structure and biological activity. The compound is identified by the CAS number 275371-94-3, which serves as a unique identifier for its chemical properties and applications. This introduction delves into the multifaceted aspects of Taspoglutide, emphasizing its role in medicinal chemistry, recent advancements in research, and potential future applications.
The molecular formula of Taspoglutide is C152H248N40O40S2, reflecting its complex structure composed of amino acids. This complexity contributes to its high specificity and efficacy in biological systems. Taspoglutide belongs to the class of glucagon-like peptide-1 (GLP-1) receptor agonists, which are known for their role in regulating glucose metabolism and appetite control. The development of Taspoglutide has been a testament to the advancements in peptide chemistry and biotechnology, enabling the precise modification of amino acid sequences to enhance pharmacological properties.
In recent years, Taspoglutide has garnered significant attention due to its potential in treating metabolic disorders, particularly type 2 diabetes and obesity. Clinical trials have demonstrated its ability to significantly reduce blood glucose levels and body weight by activating GLP-1 receptors in the pancreas, liver, and gut. The mechanism of action involves the stimulation of insulin secretion in response to elevated glucose levels, while simultaneously suppressing glucagon release, thereby creating a balanced metabolic state.
One of the most compelling aspects of Taspoglutide is its high affinity for GLP-1 receptors, which translates to fewer side effects compared to earlier generations of GLP-1 agonists. This selectivity has made it a promising candidate for long-term therapeutic use. Furthermore, Taspoglutide's stability under physiological conditions enhances its bioavailability and duration of action, reducing the frequency of administration required. These attributes have positioned it as a competitive alternative in the management of metabolic diseases.
The synthesis of Taspoglutide involves sophisticated chemical techniques, including solid-phase peptide synthesis (SPPS) and enzymatic post-translational modifications. These methods ensure the accurate assembly of amino acids and the incorporation of necessary functional groups. The process requires meticulous control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled the production of Taspoglutide at scales suitable for clinical use, while maintaining stringent quality standards.
Recent research has expanded the therapeutic applications of Taspoglutide beyond diabetes and obesity. Studies have explored its potential role in cardiovascular protection, suggesting that GLP-1 receptor agonists like Taspoglutide may have beneficial effects on heart health by improving endothelial function and reducing inflammation. Additionally, preclinical studies have indicated that Taspoglutide could have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
The pharmacokinetic profile of Taspoglutide is another area of active investigation. Its long half-life allows for weekly subcutaneous injections, improving patient compliance compared to daily dosing regimens. This characteristic has been particularly beneficial for patients with busy lifestyles or those who struggle with adherence to daily medications. Ongoing studies are also evaluating the potential for oral formulations or longer-acting injectables to further enhance convenience.
The regulatory landscape for Taspoglutide has evolved alongside advancements in peptide-based therapeutics. Regulatory agencies require comprehensive data on safety, efficacy, and manufacturing processes before approving such drugs for clinical use. The journey from discovery to market approval involves rigorous testing through preclinical studies followed by multi-phase clinical trials. The successful approval of Taspoglutide by regulatory bodies underscores its therapeutic potential and reinforces confidence among healthcare professionals.
Economic considerations also play a crucial role in the adoption of new therapeutics like Taspoglutide. The cost-effectiveness analysis must balance the benefits of improved patient outcomes against the financial investment required for development and production. As with any new drug entering the market, pricing strategies will influence healthcare providers' prescribing decisions and patients' access to treatment.
The future prospects for Taspoglutide are promising, with ongoing research aiming to uncover new applications and optimize existing ones. Innovations in drug delivery systems may further enhance its therapeutic index by improving bioavailability or reducing side effects. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into tangible benefits for patients worldwide.
In conclusion, Taspoglutide (CAS No: 275371-94-3) represents a significant advancement in medicinal chemistry with broad implications for metabolic disease management. Its unique molecular structure, high receptor affinity, and favorable pharmacokinetic profile make it a standout candidate among GLP-1 receptor agonists. As research continues to uncover new therapeutic applications and optimize treatment regimens, Taspoglutide is poised to play an increasingly important role in modern medicine.
275371-94-3 (Taspoglutide) 関連製品
- 106612-94-6(GLP-1(7-37))
- 9076-44-2(Chymostatin)
- 12629-01-5(Growth Hormone, Human, recombinant (rh des-pheGH))
- 2280-01-5(N-Acetyl-D-tryptophan)
- 140896-21-5(Indolicidin)
- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)
- 10047-33-3(Gastrin I, human)
- 5878-43-3(Dihydrolysergic Acid)
- 1218-34-4(N-Acetyl-L-tryptophan)
- 16941-32-5(glucagon)

